molecular formula C22H20N2O3S B2697788 (Z)-ethyl 2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate CAS No. 497941-43-2

(Z)-ethyl 2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate

Cat. No.: B2697788
CAS No.: 497941-43-2
M. Wt: 392.47
InChI Key: MWAHWQTUANNCTD-UZYVYHOESA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and chemical stability. These properties can influence how the compound is stored, handled, and used .

Scientific Research Applications

Antiviral Activity

Thiazolidinones, including derivatives like cyano-(4-oxo-3-phenylthiazolidin-2-ylidene)-acetic acid ethyl ester, have been reported to exhibit moderate antiviral activities. This was determined through cyclocondensation reactions of thioamides and haloacetic acid derivatives, highlighting the potential use of such compounds in developing antiviral agents (Kaminskyy, Gzella, & Lesyk, 2014).

Aldose Reductase Inhibition

A series of iminothiazolidin-4-one acetate derivatives, closely related to the compound , were synthesized and evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These studies have demonstrated the potential of such derivatives in the treatment of conditions associated with diabetes, indicating their therapeutic application in managing diabetic complications (Ali et al., 2012).

Potential Anticancer Agents

Novel synthesis approaches have been explored for thiazolidinone derivatives, indicating their moderate anticancer activities. This includes the unexpected synthesis of thiazolidinone compounds through a deacetylation mechanism, suggesting their utility in anticancer drug development (Mabkhot et al., 2019).

Chemosensory Applications

Thiazolidinone derivatives have also been investigated for their ability to function as chemosensors. For instance, a benzothiazole-based receptor showed significant quenching in fluorescent emission in the presence of Cu2+ and Hg2+, indicating its use as a highly selective fluorimetric sensor for detecting these metal ions in semi-aqueous media. This application is critical in environmental monitoring and the development of diagnostic tools (Wagh et al., 2015).

Non-Steroidal Anti-Inflammatory Drug (NSAID) Development

Research into the synthesis of 4-thiazolidinone derivatives using specific starting materials has been conducted with the aim of designing new non-steroidal anti-inflammatory drugs. These compounds have demonstrated anti-exudative activity, making them potential candidates for NSAID development (Golota et al., 2015).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body is studied. This includes understanding how the compound interacts with biological molecules and the biochemical pathways it affects .

Safety and Hazards

This involves understanding the potential health risks associated with exposure to the compound. It includes studying its toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or proposing future research directions or applications for the compound. This could be based on its properties, its mechanism of action, or gaps in the current understanding of the compound .

Properties

IUPAC Name

ethyl (2Z)-2-cyano-2-[5-[(4-methylphenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-3-27-22(26)18(14-23)21-24(17-7-5-4-6-8-17)20(25)19(28-21)13-16-11-9-15(2)10-12-16/h4-12,19H,3,13H2,1-2H3/b21-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAHWQTUANNCTD-UZYVYHOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)C)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)C)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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